molecular formula C21H23NO6 B15189697 2-ethoxy-3-[4-[2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethoxy]phenyl]propanoic acid CAS No. 221321-72-8

2-ethoxy-3-[4-[2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethoxy]phenyl]propanoic acid

Cat. No.: B15189697
CAS No.: 221321-72-8
M. Wt: 385.4 g/mol
InChI Key: GDGLTIFJFJHUHO-UHFFFAOYSA-N
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Description

2-ethoxy-3-[4-[2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethoxy]phenyl]propanoic acid is a complex organic compound with a unique structure that includes an ethoxy group, a benzoxazinone moiety, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-3-[4-[2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethoxy]phenyl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazinone Moiety: This step involves the cyclization of an appropriate precursor to form the benzoxazinone ring.

    Attachment of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction.

    Formation of the Propanoic Acid Backbone:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-3-[4-[2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethoxy]phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions can vary widely, but common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-ethoxy-3-[4-[2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethoxy]phenyl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-3-[4-[2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethoxy]phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazinone moiety is particularly important for its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-1,3,2-dioxaphospholane 2-oxide
  • 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline

Uniqueness

Compared to similar compounds, 2-ethoxy-3-[4-[2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethoxy]phenyl]propanoic acid is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

221321-72-8

Molecular Formula

C21H23NO6

Molecular Weight

385.4 g/mol

IUPAC Name

2-ethoxy-3-[4-[2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethoxy]phenyl]propanoic acid

InChI

InChI=1S/C21H23NO6/c1-2-26-19(21(24)25)13-15-7-9-16(10-8-15)27-12-11-22-14-28-18-6-4-3-5-17(18)20(22)23/h3-10,19H,2,11-14H2,1H3,(H,24,25)

InChI Key

GDGLTIFJFJHUHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1=CC=C(C=C1)OCCN2COC3=CC=CC=C3C2=O)C(=O)O

Origin of Product

United States

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